molecular formula C9H8F2 B13151351 1,3-Difluoro-2-(prop-2-EN-1-YL)benzene

1,3-Difluoro-2-(prop-2-EN-1-YL)benzene

Cat. No.: B13151351
M. Wt: 154.16 g/mol
InChI Key: CMPWTFUXUKMCAH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a prop-2-en-1-yl group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the allyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming 1,3-difluoro-2-propylbenzene.

    Substitution: The fluorine atoms in the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or nickel (Ni) are typical for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) in polar aprotic solvents.

Major Products Formed

    Oxidation: Epoxides or aldehydes, depending on the specific oxidizing agent and conditions.

    Reduction: 1,3-Difluoro-2-propylbenzene.

    Substitution: Various substituted derivatives, such as 1,3-difluoro-2-(prop-2-en-1-yl)aniline or 1,3-difluoro-2-(prop-2-en-1-yl)thiol.

Scientific Research Applications

1,3-Difluoro-2-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(prop-2-en-1-yl)benzene depends on its specific application and the molecular targets involved

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, where the compound or its derivatives may bind and modulate their activity.

    Pathways Involved: The specific pathways would depend on the biological context, such as inhibition of enzyme activity, receptor agonism or antagonism, or interaction with DNA/RNA.

Comparison with Similar Compounds

1,3-Difluoro-2-(prop-2-en-1-yl)benzene can be compared with other similar compounds to highlight its uniqueness:

    1,3-Difluorobenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.

    1,3-Difluoro-2-propylbenzene: The saturated propyl group makes it less reactive compared to the unsaturated prop-2-en-1-yl group.

    1,3-Dichloro-2-(prop-2-en-1-yl)benzene: Substitution of fluorine with chlorine alters the compound’s reactivity and physical properties.

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

1,3-difluoro-2-prop-2-enylbenzene

InChI

InChI=1S/C9H8F2/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6H,1,4H2

InChI Key

CMPWTFUXUKMCAH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC=C1F)F

Origin of Product

United States

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